![molecular formula C16H13NO3S B2611480 (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097940-25-3](/img/structure/B2611480.png)
(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide
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Overview
Description
(2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide is an organic compound that features a complex structure with bifuran and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran unit can be synthesized through a palladium-catalyzed coupling reaction of 2-bromofuran with furan-2-boronic acid.
Synthesis of the Thiophene Derivative: The thiophene unit can be prepared by the bromination of thiophene followed by a Suzuki coupling reaction with a suitable boronic acid.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the bifuran derivative and the thiophene derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide chain, converting it to a single bond and forming the corresponding amide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amides.
Substitution: Halogenated derivatives of the furan and thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between bifuran and thiophene-containing molecules and biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide has potential applications as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for use in electronic devices.
Mechanism of Action
The mechanism of action of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran and thiophene moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(furan-3-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(pyridin-3-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of both bifuran and thiophene moieties in (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide imparts unique electronic and steric properties that differentiate it from similar compounds. These properties can influence its reactivity, binding affinity, and overall performance in various applications.
Properties
IUPAC Name |
(E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16(6-3-12-7-9-21-11-12)17-10-13-4-5-15(20-13)14-2-1-8-19-14/h1-9,11H,10H2,(H,17,18)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLKCNFLDFHPDT-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)/C=C/C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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